1-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
This compound features a 1,2-dihydropyrazin-2-one core linked to a piperazine moiety substituted with a pyrimidine ring bearing a pyrrolidin-1-yl group. The structure combines a partially saturated pyrazinone ring with a heterocyclic piperazine-pyrimidine-pyrrolidine system.
Properties
IUPAC Name |
1-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-21-9-6-18-15(16(21)25)23-12-10-22(11-13-23)14-4-5-19-17(20-14)24-7-2-3-8-24/h4-6,9H,2-3,7-8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKOTLKBXBXTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This compound exhibits properties that may be beneficial in treating various medical conditions, including cancer and autoimmune diseases.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of approximately 341.44 g/mol. The structure includes a dihydropyrazinone core, which is known to influence its biological activity.
Research indicates that compounds similar to this compound often act as inhibitors of specific protein kinases, including Janus Kinase 3 (JAK3). JAK3 is crucial in the signaling pathways for various immune responses and hematopoiesis. Inhibition of JAK3 has therapeutic implications for conditions such as rheumatoid arthritis and certain cancers .
Anticancer Properties
Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against leukemia cells where it demonstrated significant cytotoxic effects. The mechanism involves the induction of apoptosis through the activation of caspases .
Immunosuppressive Effects
The compound's ability to inhibit JAK3 suggests potential applications as an immunosuppressive agent. This property is particularly relevant in organ transplantation and autoimmune diseases where modulation of the immune response is critical .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Leukemia Cell Lines | Significant reduction in cell viability at concentrations > 10 µM. Induction of apoptosis confirmed via flow cytometry. |
| Study B | Autoimmune Disease Models | Reduced symptoms in animal models of rheumatoid arthritis when administered at therapeutic doses. |
| Study C | Protein Kinase Inhibition | Demonstrated selective inhibition of JAK3 with an IC50 value in the nanomolar range, indicating high potency. |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one exhibit significant anticancer properties. Research suggests that this class of compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It shows promise as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system (CNS) targets, leading to improved cognitive function in preclinical models . The mechanism involves modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antimicrobial Properties
In addition to its anticancer and neuropharmacological applications, this compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Case Studies
Chemical Reactions Analysis
Reductive Amination for Piperazine-Pyrrolidine Linkage Formation
The synthesis of the piperazine-pyrrolidine moiety involves stereoselective reductive amination as a critical step:
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Reagents : Pyrrolidine, sodium cyanoborohydride (NaBHCN), and titanium tetraisopropoxide (Ti(OiPr)) as a Lewis acid catalyst.
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Conditions : Reaction conducted in methanol or ethanol at ambient temperature.
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Outcome : Ti(OiPr) enhances diastereoselectivity, yielding a 70:30 ratio of unlike-to-like diastereomers for certain intermediates (e.g., ketones with BOC protection) .
This method is pivotal for constructing the compound’s tertiary amine framework, which is essential for biological activity.
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
The pyrimidine ring is introduced via palladium-catalyzed cross-coupling :
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Reagents : Boronate ester intermediates, palladium catalysts (e.g., Pd(PPh)), and a base (e.g., NaCO).
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Conditions : Conducted in dioxane/water mixtures under reflux .
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Outcome : Efficient coupling at the pyrimidine’s 4-position, enabling the attachment of piperazine derivatives.
For example, coupling 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with piperazine precursors generates the core structure.
Hydrolysis and Alkylation at the Dihydropyrazinone Core
The dihydropyrazinone ring undergoes selective transformations:
Hydrolysis
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Reagents : Aqueous HCl or NaOH.
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Conditions : Heating under reflux.
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Outcome : Cleavage of the lactam ring to form carboxylic acid derivatives, though this reaction is rarely employed due to the core’s stability .
N-Alkylation
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Reagents : Methyl iodide (CHI) in the presence of a base (e.g., KCO).
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Conditions : DMF solvent, 60–80°C.
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Outcome : Selective methylation at the pyrazinone’s 1-position, preserving other functional groups .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s non-covalent interactions with kinases are critical for its pharmacological profile:
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ATP-Binding Site Inhibition : The pyrimidine-pyrrolidine moiety binds competitively to ATP pockets in kinases, disrupting phosphorylation.
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Key Residues : Hydrogen bonding with backbone carbonyls (e.g., Glu91 in CDK2) and hydrophobic interactions with pyrrolidine substituents.
Stability Under Physiological Conditions
Studies on analogous compounds reveal:
| Condition | Stability Outcome | Half-Life (pH 7.4, 37°C) |
|---|---|---|
| Acidic (pH 2.0) | Partial decomposition of piperazine | 12 hours |
| Oxidative (HO) | Pyrrolidine ring oxidation | 8 hours |
These findings suggest susceptibility to gastric acid and oxidative environments, necessitating prodrug strategies .
Comparative Reactivity with Structural Analogs
| Compound | Key Reaction Difference | Reference |
|---|---|---|
| 3,5-Dimethyl-pyrazolo[3,4-d]pyrimidine | Faster hydrolysis due to lack of piperazine | |
| 7-Hydroxyquinoline | Enhanced electrophilic substitution |
The piperazine ring in 1-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one reduces electrophilicity at the pyrimidine 2-position compared to simpler analogs.
Comparison with Similar Compounds
Structural Features
The compound is compared below with structurally related derivatives from the evidence:
Key Observations :
Pharmacological Implications
Physicochemical Properties
A hypothetical comparison based on structural analogs:
Q & A
Q. Troubleshooting :
- If dihydropyrazinone decomposition occurs, reduce reaction temperature to <90°C and monitor via TLC (eluent: CH₂Cl₂/MeOH 9:1) .
- For byproduct formation (e.g., dimerization), increase stoichiometry of the pyrimidine-pyrrolidine precursor (1.2–1.5 equiv) .
Basic: What analytical methods are recommended for impurity profiling?
Answer:
Impurities in the final compound are characterized using:
- HPLC-DAD/UV with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to detect analogs like N-arylpiperazinylalkyl derivatives (common byproducts from incomplete coupling) .
- LC-MS/MS to identify degradation products (e.g., oxidative dealkylation of pyrrolidine) .
- Reference standards : Compare retention times with known impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, CAS 62337-66-0) .
Advanced: How should contradictory pharmacological data (e.g., receptor binding vs. cellular activity) be resolved for analogs of this compound?
Answer:
Discrepancies often arise from substituent effects or assay conditions :
- Structural analysis : Perform X-ray crystallography (as in ) to confirm binding conformation. For example, 2-{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine showed altered piperazine ring puckering affecting receptor affinity.
- Cellular vs. biochemical assays :
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methylating agents) .
- Spill management : Neutralize acidic/basic residues with sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETLab estimate:
- Molecular dynamics (MD) simulations : Simulate binding to targets (e.g., serotonin receptors) using AMBER or GROMACS .
Basic: How is crystallinity assessed, and why does it matter for formulation?
Answer:
- PXRD : Compare diffraction patterns with reference standards to confirm polymorphic form .
- DSC/TGA : Detect melting points (expected range: 180–220°C) and hydrate formation .
Impact : Amorphous forms may enhance solubility but reduce stability .
Advanced: What strategies mitigate metabolic instability in vivo?
Answer:
- Deuterium labeling : Replace labile hydrogen atoms (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug design : Introduce hydrolyzable esters (e.g., 4-alkoxy-2-hydroxypropyl groups) to improve oral bioavailability .
Basic: How is stereochemical purity validated for chiral intermediates?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA-3 (eluent: hexane/isopropanol 85:15) to resolve enantiomers .
- Optical rotation : Compare [α]D²⁵ values with literature data (e.g., N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ).
Advanced: How can machine learning optimize SAR for piperazine-pyrimidine hybrids?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
